molecular formula C3HF3O3 B7978384 3,3,3-Trifluoro-2-oxopropanoic acid

3,3,3-Trifluoro-2-oxopropanoic acid

Cat. No.: B7978384
M. Wt: 142.03 g/mol
InChI Key: GVDJEHMDNREMFA-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-oxopropanoic acid (CAS 431-72-1) is a fluorinated carboxylic acid derivative with the molecular formula C₃HF₃O₃ and a molecular weight of 130.03 g/mol . Structurally, it features a trifluoromethyl group (-CF₃) at the C3 position and a ketone (oxo) group at C2, adjacent to the carboxylic acid moiety. This configuration imparts strong electron-withdrawing effects, significantly enhancing its acidity compared to non-fluorinated analogs. The compound is commercially available in purities up to 96% and is utilized as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity and stability under harsh conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-oxopropanoic acid can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with oxalyl chloride, followed by hydrolysis to yield the desired product . Another method includes the reaction of trifluoroacetaldehyde with carbon monoxide and water under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-2-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 3,3,3-trifluoro-2-oxopropanoic acid with structurally related fluorinated propanoic acid derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Functional Group Variations

2-Hydroxy-3,3,3-trifluoropropanoic Acid (CAS 684-07-1)

  • Molecular Formula : C₃H₃F₃O₃
  • Key Features : Replaces the oxo group with a hydroxyl (-OH) at C2.
  • It serves as a precursor for fluorinated polymers and specialty chemicals .

Ethyl 3,3,3-Trifluoro-2-oxopropanoate (CAS 13081-18-0)

  • Molecular Formula : C₅H₅F₃O₃
  • Key Features : Esterification of the carboxylic acid group (ethyl ester).
  • Properties : The ester group reduces polarity, making it a volatile liquid (b.p. ~120°C). It is widely used as a reagent in trifluoromethylation reactions .

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic Acid (CAS 13252-13-6)

  • Molecular Formula : C₆HF₁₁O₃
  • Key Features : Incorporates a heptafluoropropoxy (-OC₃F₇) substituent at C2.
  • Properties : The perfluorinated ether chain enhances hydrophobicity and environmental persistence, categorizing it as a substance of very high concern (SVHC) under EU regulations .

3,3,3-Trifluoro-2,2-dimethylpropanoic Acid (CAS 889940-13-0)

  • Molecular Formula : C₅H₇F₃O₂
  • Key Features : Two methyl groups at C2 create steric hindrance.
  • Properties : The bulky substituents reduce reactivity toward nucleophiles, favoring applications in stabilized intermediates for drug discovery .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Acidity (pKa) Physical State Applications
This compound C₃HF₃O₃ 130.03 -COOH, -CF₃, -C=O ~1.2 Solid Pharmaceuticals, agrochemicals
2-Hydroxy-3,3,3-trifluoropropanoic acid C₃H₃F₃O₃ 144.05 -COOH, -CF₃, -OH ~1.5–2.0 Solid Fluorinated polymers
Ethyl 3,3,3-trifluoro-2-oxopropanoate C₅H₅F₃O₃ 170.09 -COOEt, -CF₃, -C=O N/A Liquid Trifluoromethylation reagent
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid C₆HF₁₁O₃ 306.06 -COOH, -CF₃, -OC₃F₇ ~0.8 Liquid Industrial surfactants (SVHC)
3,3,3-Trifluoro-2,2-dimethylpropanoic acid C₅H₇F₃O₂ 156.10 -COOH, -CF₃, -CH(CH₃)₂ ~2.8 Solid Stabilized intermediates

Biological Activity

3,3,3-Trifluoro-2-oxopropanoic acid (TFPA) is an organic compound characterized by its trifluoromethyl group and carboxylic acid functionality. Its molecular formula is C₃H₃F₃O₄, and it has gained attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFPA, focusing on its interactions with enzymes, metabolic pathways, and potential therapeutic applications.

TFPA appears as a white crystalline solid and exhibits enhanced lipophilicity due to the presence of fluorine atoms. This property may improve its ability to penetrate biological membranes, making it a candidate for drug development. The compound's structure includes a carbonyl group adjacent to the carboxylic acid group, which is crucial for its reactivity and biological interactions.

Biological Activity

Research indicates that TFPA exhibits notable biological activity, particularly as an inhibitor of various enzymatic processes. The following sections detail its effects on specific enzymes and metabolic pathways.

Enzyme Inhibition

TFPA has been studied for its inhibitory effects on several key enzymes involved in metabolic pathways:

  • Poly(ADP-ribose) Polymerase (PARP) :
    • TFPA has shown potential as a PARP inhibitor, which may enhance the efficacy of chemotherapeutic agents by preventing DNA repair in cancer cells. PARP inhibitors are being explored for their role in sensitizing tumors to radiation therapy and chemotherapy .
  • Metabolic Enzymes :
    • Studies have indicated that TFPA can influence metabolic pathways by inhibiting enzymes such as lactate dehydrogenase and pyruvate kinase. This inhibition can lead to altered energy metabolism, potentially affecting cell proliferation and survival.

Case Studies

Several studies have investigated the biological implications of TFPA:

  • Cancer Research : In vitro assays demonstrated that TFPA reduced the proliferation of certain cancer cell lines by inhibiting metabolic enzymes critical for energy production. This suggests a potential role for TFPA in cancer therapy as a metabolic disruptor.
  • Neuroprotective Effects : Preliminary studies indicate that TFPA may exhibit neuroprotective properties by modulating metabolic stress responses in neuronal cells. This could have implications for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The unique properties of TFPA can be contrasted with similar compounds:

Compound NameMolecular FormulaKey Features
Trifluoroacetic AcidC₂H₃F₃O₂Stronger acidity; lacks carbonyl functionality
Pyruvic AcidC₃H₄O₃More reactive; lacks fluorine
2-Fluoropyruvic AcidC₃H₃FO₃Only one fluorine; less lipophilic

The trifluoromethyl group in TFPA enhances its stability and reactivity compared to these related acids, making it a potent candidate for further research in biochemical pathways.

The mechanism by which TFPA exerts its biological effects involves interaction with specific molecular targets within cells:

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to interact with lipid membranes and proteins, facilitating cellular uptake.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Safety and Toxicity

While TFPA shows promise in various applications, it is essential to consider its safety profile. The compound is classified as corrosive and an irritant, necessitating careful handling in laboratory settings . Further toxicological studies are required to establish safe dosage levels for potential therapeutic use.

Q & A

Q. Basic: What synthetic routes are most effective for producing 3,3,3-Trifluoro-2-oxopropanoic acid, and how can reaction conditions be optimized to minimize side products?

The synthesis of this compound typically involves fluorination or oxidation of precursor molecules. For instance, fluorinated analogs like 2-hydroxy-3,3,3-trifluoropropanoic acid are synthesized using trifluoromethylation reagents under controlled acidic conditions . Key optimizations include:

  • Temperature control : Reactions performed at 0–5°C to suppress thermal decomposition of intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity.
  • Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • NMR :
    • ¹H NMR : Absence of a proton signal at the 2-oxo position due to deshielding by the trifluoromethyl group. Adjacent protons exhibit splitting from coupling with fluorine (e.g., JH-F ≈ 8–12 Hz) .
    • ¹⁹F NMR : A singlet near δ -70 ppm confirms the trifluoromethyl group .
  • IR : Strong carbonyl stretch at ~1750 cm⁻¹ and broad O-H stretch (carboxylic acid) at 2500–3000 cm⁻¹ .

Q. Advanced: How do the electron-withdrawing effects of the trifluoromethyl group influence the acidity and reactivity of this compound compared to non-fluorinated analogs?

The trifluoromethyl group significantly lowers the pKa of the carboxylic acid (estimated pKa ~1.5–2.0 vs. ~4.8 for propanoic acid), enhancing its acidity and electrophilicity. This facilitates nucleophilic reactions (e.g., esterification or amidation) under milder conditions. Computational studies (DFT) reveal increased partial positive charge on the carbonyl carbon, accelerating reactions like aldol condensations .

Q. Advanced: What strategies can resolve contradictions in reported reaction outcomes involving this compound, particularly in cross-coupling reactions?

Discrepancies often arise from:

  • Solvent effects : Protic solvents stabilize intermediates but may promote hydrolysis. Use anhydrous DMF or acetonitrile for reproducibility .
  • Catalyst compatibility : Palladium catalysts may deactivate due to fluoride release. Testing alternatives (e.g., nickel or copper-based systems) is advised .
  • Byproduct analysis : LC-MS or GC-MS can identify side products (e.g., trifluoroacetic acid) to refine stoichiometry .

Q. Basic: What are the recommended storage and handling protocols for this compound to prevent decomposition?

  • Storage : Under inert atmosphere (argon) at -20°C in amber glass vials to avoid moisture absorption and photodegradation.
  • Handling : Use fluoropolymer-lined caps to prevent reaction with metal closures. Decomposition products (e.g., HF) require fume hood use and HF-neutralizing agents (e.g., calcium gluconate gel) .

Q. Advanced: How can X-ray crystallography and computational modeling elucidate hydrogen-bonding networks in this compound crystals?

Single-crystal X-ray diffraction reveals a planar hydrogen-bonded sheet structure perpendicular to the c-axis, with O-H⋯O and C-H⋯O interactions stabilizing the lattice . Pairing this with DFT calculations (e.g., using Gaussian09) predicts intermolecular interaction energies and validates crystallographic data. This integrated approach aids in designing co-crystals for material science applications .

Q. Basic: What chromatographic methods are suitable for quantifying this compound in complex mixtures?

  • HPLC : Reverse-phase C18 column with mobile phase (0.1% TFA in water/acetonitrile gradient). Retention time ~6–8 minutes at 210 nm detection .
  • GC-MS : Derivatization with diazomethane to form the methyl ester improves volatility. Monitor m/z 143 (CF3 fragment) .

Q. Advanced: What role does this compound play in synthesizing fluorinated polymers, and how does its reactivity compare to other fluorinated monomers?

The compound acts as a monomer for fluorinated polyesters or polyamides due to its dual functional groups (carboxylic acid and ketone). Its reactivity surpasses non-fluorinated analogs in ring-opening polymerizations, yielding polymers with enhanced thermal stability (Tg >150°C) and chemical resistance. Kinetic studies show faster propagation rates (kp ≈ 2.5×10⁻³ L/mol·s) compared to lactic acid derivatives .

Q. Basic: How can researchers assess the purity of this compound, and what impurities are commonly observed?

  • Titration : Potentiometric titration with NaOH (0.1 M) to determine acid content (>98%).
  • Common impurities : Trifluoroacetic acid (from hydrolysis) and residual solvents (e.g., THF). GC headspace analysis or Karl Fischer titration quantifies these .

Q. Advanced: What environmental and regulatory considerations apply to the use of this compound in research?

The compound falls under ECHA’s scrutiny for perfluorinated substances due to potential persistence. Researchers must:

  • Document waste disposal via incineration (≥1000°C) to prevent PFAS release.
  • Adhere to REACH guidelines for occupational exposure limits (8-hour TWA: 0.1 mg/m³) .

Properties

IUPAC Name

3,3,3-trifluoro-2-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3O3/c4-3(5,6)1(7)2(8)9/h(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDJEHMDNREMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546989
Record name 3,3,3-Trifluoro-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-72-1
Record name 3,3,3-Trifluoro-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoro-2-oxopropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 3,3,3-trifluoro-2-oxopropanoate (5 g, 29.36 mmol) in ethanol (30 ml) was slowly added aqueous sodium hydroxide ((2.35 g, 58.72 mmol, dissolved in water (30 ml)), and stirred for 20 h at room temperature until the starting material was consumed. The reaction mixture was concentrated and the resulting white solid was dissolved in water (100 ml). The aqueous layer was extracted by ethyl acetate (50 ml×2), and then the aqueous layer was adjusted PH to 1˜2 with concentrated HCl, and concentrated to give a white solid. The solid was added to methanol (200 ml) and stirred for overnight, filtered, and the filtrate was concentrated and dried to give the crude product (4.13 g, 99%) as a white solid, used in next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
99%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3,3,3-Trifluoro-2-oxopropanoic acid
3,3,3-Trifluoro-2-oxopropanoic acid
3,3,3-Trifluoro-2-oxopropanoic acid
3,3,3-Trifluoro-2-oxopropanoic acid
3,3,3-Trifluoro-2-oxopropanoic acid
3,3,3-Trifluoro-2-oxopropanoic acid

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